Field: Material Science
Summary: This compound can be used in the creation of photo-responsive metal–organic gels (MOGs). These MOGs show an exceptional ability to undergo [2 + 2] polymerisation upon UV irradiation .
Methods: The process involves the use of rigid dienes and metal halides to create MOGs that can undergo [2 + 2] polymerisation upon UV irradiation .
Results: The result is a gel-to-gel transformation, which is very rare as the post-modification of gelators usually weakens the gel and transforms it to a sol .
Field: Cosmetics Industry
Summary: Compounds like 4-Chloro-1,3-diaminobenzene, which is structurally similar to the compound , have been used as dye precursors in the manufacture of hair dyes .
Methods: These compounds are used in the formulation of hair dyes, although the specific methods of application or experimental procedures are proprietary to each manufacturer .
m-Xylene-alpha,alpha'-diamine, 2,4,5,6-tetrachloro- is an organic compound characterized by its molecular formula C₈H₈Cl₄N₂ and a molecular weight of approximately 273.97 g/mol. This compound is a derivative of m-xylene, where four hydrogen atoms on the aromatic ring are substituted with chlorine atoms at the 2, 4, 5, and 6 positions. The presence of the amino groups (-NH₂) at the alpha positions enhances its reactivity and potential applications in various chemical processes .
The chemical behavior of m-Xylene-alpha,alpha'-diamine, 2,4,5,6-tetrachloro- is influenced by the presence of both chlorinated and amino functional groups. Key reactions include:
These reactions make the compound versatile for further chemical modifications and syntheses .
The synthesis of m-Xylene-alpha,alpha'-diamine, 2,4,5,6-tetrachloro- typically involves:
This method ensures a high yield of the desired product while maintaining structural integrity .
m-Xylene-alpha,alpha'-diamine, 2,4,5,6-tetrachloro- finds applications in various fields:
These applications highlight its importance in both industrial and research settings .
Interaction studies involving m-Xylene-alpha,alpha'-diamine focus on its reactivity with other chemical species. Notably:
Further studies are needed to explore these interactions comprehensively .
Several related compounds share structural similarities with m-Xylene-alpha,alpha'-diamine, 2,4,5,6-tetrachloro-. Below is a comparison highlighting their unique features:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2,3,5,6-Tetrachloro-p-xylene-alpha,alpha'-diamine | C₈H₈Cl₄N₂ | Different chlorination pattern; similar reactivity |
2-Chloro-m-xylene-alpha,alpha'-diamine | C₈H₈Cl₂N₂ | Fewer chlorine substitutions; different properties |
m-Xylene-diamine | C₈H₈N₂ | No chlorine substitutions; basic amine properties |
m-Xylene-alpha,alpha'-diamine's unique chlorination pattern distinguishes it from these similar compounds. Its specific functional groups contribute to its unique reactivity and potential applications .
The chlorination of m-xylene (1,3-dimethylbenzene) typically employs FeCl₃ to generate chloronium ions (Cl⁺) from Cl₂, enabling electrophilic attack on the aromatic ring. The methyl groups act as meta-directors, favoring chlorination at the 2,4,5,6 positions. Key conditions include:
Parameter | Value/Range | Role |
---|---|---|
Temperature | 40–80°C | Balances reaction rate/selectivity |
Catalyst | FeCl₃ (1–5 mol%) | Activates Cl₂ via Lewis acid |
Chlorine stoichiometry | 4 equivalents | Minimizes over-chlorination |
Challenges arise from competing ortho chlorination and polychlorination byproducts, necessitating precise control of Cl₂ flow and reaction time.
Over-chlorination is mitigated by:
To prevent amine oxidation during chlorination, Boc (tert-butoxycarbonyl) protection is employed:
Step | Reagents/Conditions | Yield |
---|---|---|
Protection | Boc₂O, TEA, THF, 25°C, 12h | 85–90% |
Deprotection | 4M HCl/dioxane, 50°C, 2h | 95% |
This method avoids competing reactions at amine sites, improving regioselectivity.
An alternative route involves converting methyl groups to nitriles, followed by hydrogenation:
Critical factors:
FeCl₃ polarizes Cl₂, generating Cl⁺ electrophiles. The methyl groups’ meta-directing effect ensures chlorination at positions 2,4,5,6, while FeCl₃ stabilizes transition states via π-complexation. Competing pathways (e.g., radical chlorination) are suppressed by avoiding UV light and radical initiators.
Condition | Product Ratio (2-Cl : 4-Cl) | Control Type |
---|---|---|
40°C, 6h | 12 : 88 | Kinetic |
80°C, 24h | 10 : 90 | Thermodynamic |
Sb₂S₃ catalysts enhance thermodynamic selectivity by stabilizing carbocation intermediates.